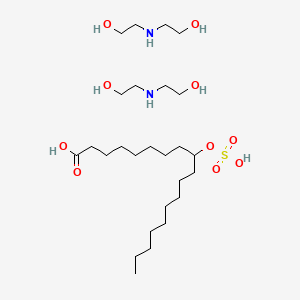

2-(2-hydroxyethylamino)ethanol;9-sulfooxyoctadecanoic acid

描述

属性

CAS 编号 |

69256-63-9 |

|---|---|

分子式 |

C26H58N2O10S |

分子量 |

590.8 g/mol |

IUPAC 名称 |

2-(2-hydroxyethylamino)ethanol;9-sulfooxyoctadecanoic acid |

InChI |

InChI=1S/C18H36O6S.2C4H11NO2/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;2*6-3-1-5-2-4-7/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);2*5-7H,1-4H2 |

InChI 键 |

GUVWQLPFWYIDRZ-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)O.C(CO)NCCO.C(CO)NCCO |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Similar Compounds

Ethanolamine Derivatives

2-(2-Hydroxyethylamino)ethanol vs. 2-(Methylamino)ethanol

Key Findings :

- Both compounds exhibit acute toxicity, but 2-(methylamino)ethanol has additional skin corrosion risks due to its methylamino group .

- Ethanolamine derivatives generally require stringent handling protocols (e.g., ventilation, protective gear) to mitigate inhalation and dermal exposure risks .

2-(2-Hydroxyethylamino)ethanol vs. 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

Key Findings :

- The phenoxyethoxy derivative’s bulky aromatic structure increases its hazard profile, particularly for ocular exposure .

- Simpler ethanolamines are more versatile in industrial applications but require similar safety precautions .

Sulfated/Sulfonic Acid Derivatives

9-Sulfooxyoctadecanoic Acid vs. 2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)

Key Findings :

- Sulfate esters like 9-sulfooxyoctadecanoic acid are hydrolytically unstable compared to aromatic hydroxy acids, which are more stable and used in fine chemical synthesis .

- Both classes require careful pH control during handling to prevent decomposition or unintended reactions.

Hazard and Regulatory Comparisons

Acute Toxicity and Handling

- Ethanolamines: 2-(Methylamino)ethanol and phenoxyethoxyethanol derivatives require first-aid measures for inhalation (oxygen administration) and skin exposure (immediate washing) .

Data Tables for Key Compounds

Table 1: Ethanolamine Derivatives

| Compound | CAS No. | Hazards | Boiling Point | Applications |

|---|---|---|---|---|

| 2-(Methylamino)ethanol | 109-83-1 | Acute toxicity, Skin corrosion | 159.5°C | Industrial research |

| 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol | 9036-19-5 | Acute toxicity, Eye damage | Not available | R&D |

Table 2: Sulfated/Sulfonic Acid Derivatives

| Compound | CAS No. | Hazards | Applications |

|---|---|---|---|

| 2-Hydroxy-2,2-diphenylacetic acid | 76-93-7 | Limited data | Pharmaceuticals |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-hydroxyethylamino)ethanol, and how can researchers balance yield with purity?

- Methodological Approach :

- Step 1 : Utilize nucleophilic substitution reactions between ethanolamine derivatives and halogenated intermediates under controlled pH (7–9) to minimize side reactions.

- Step 2 : Purify via fractional distillation or column chromatography (silica gel, ethyl acetate/methanol eluent) to isolate the product. Monitor purity using HPLC with a C18 column and UV detection at 254 nm .

- Step 3 : Optimize reaction temperature (60–80°C) and catalyst selection (e.g., triethylamine) to enhance yield (>75%) while avoiding decomposition .

Q. How can researchers characterize the structural integrity of 9-sulfooxyoctadecanoic acid using spectroscopic and chromatographic methods?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm sulfonate group placement at C9 and assess fatty acid chain conformation. Use DMSO-d6 as a solvent for solubility and signal resolution .

- Mass Spectrometry (MS) : Employ ESI-MS in negative ion mode to detect the molecular ion peak (expected m/z: ~440–450) and fragmentation patterns indicative of sulfonate cleavage .

- High-Performance Liquid Chromatography (HPLC) : Use a reversed-phase C8 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%) and quantify residual solvents .

Advanced Research Questions

Q. How should researchers resolve contradictions in pH-dependent stability data for 9-sulfooxyoctadecanoic acid across experimental studies?

- Conflict Resolution Strategy :

- Step 1 : Conduct controlled stability studies under standardized conditions (e.g., 25°C, ionic strength 0.1 M) to isolate pH effects. Use buffered solutions (phosphate, acetate) across pH 3–10 .

- Step 2 : Apply kinetic modeling (e.g., Arrhenius plots) to differentiate degradation pathways (hydrolysis vs. oxidation). Monitor sulfonate group stability via FTIR (1050–1200 cm S=O stretches) .

- Step 3 : Cross-validate findings using multiple analytical techniques (e.g., NMR, LC-MS) to rule out instrument-specific artifacts .

Q. What advanced computational models can predict the interaction mechanisms between these compounds and biological membranes?

- Computational Methodology :

- Step 1 : Perform molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to model lipid bilayer penetration. Focus on hydrophilic sulfonate group orientation and hydrophobic tail alignment .

- Step 2 : Calculate free energy profiles (umbrella sampling) to quantify binding affinities and membrane disruption potentials. Validate with experimental data from Langmuir-Blodgett trough measurements .

- Step 3 : Use QSAR models to correlate structural features (e.g., chain length, sulfonate position) with cytotoxicity or membrane fluidity changes .

Experimental Design and Data Analysis

Q. How to design experiments to evaluate the catalytic activity of 2-(2-hydroxyethylamino)ethanol in esterification reactions?

- Experimental Framework :

- Variable Control : Test solvent polarity (water vs. DMF), substrate ratios (1:1 to 1:3), and catalyst loading (5–20 mol%).

- Data Collection : Monitor reaction progress via H NMR (disappearance of carboxylic acid protons) or titration methods.

- Statistical Analysis : Apply ANOVA to identify significant variables and optimize conditions using response surface methodology (RSM) .

Q. What strategies mitigate interference from impurities during the quantification of 9-sulfooxyoctadecanoic acid in complex matrices?

- Mitigation Protocol :

- Sample Preparation : Use solid-phase extraction (C18 cartridges) with methanol/water elution to isolate the compound from lipids or proteins .

- Chromatographic Optimization : Employ tandem MS (MRM mode) with isotopic labeling (e.g., C-labeled internal standards) to enhance specificity .

- Validation : Perform spike-and-recovery tests (80–120% recovery range) and assess matrix effects via post-column infusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。